molecular formula C11H17NO2 B13477284 3-Amino-3-(2-ethoxyphenyl)propan-1-ol

3-Amino-3-(2-ethoxyphenyl)propan-1-ol

Cat. No.: B13477284
M. Wt: 195.26 g/mol
InChI Key: QJFRDRSISYZSLR-UHFFFAOYSA-N
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Description

3-Amino-3-(2-ethoxyphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with an ethoxyphenyl substituent on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-ethoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-ethoxy-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 3-(2-ethoxyphenyl)propan-1-amine. Finally, the amine is reacted with formaldehyde and hydrogen cyanide to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and specialized catalysts can enhance the efficiency and yield of the desired product. Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-(2-ethoxyphenyl)propanal.

    Reduction: The major product is 3-(2-ethoxyphenyl)propan-1-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Amino-3-(2-ethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog without the ethoxyphenyl substituent.

    3-Amino-3-(4-ethoxyphenyl)propan-1-ol: A positional isomer with the ethoxy group on the fourth carbon of the phenyl ring.

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: An indole derivative with similar structural features.

Uniqueness

3-Amino-3-(2-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxyphenyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Amino-3-(2-ethoxyphenyl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features an amino group attached to a propanol backbone with a 2-ethoxyphenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including β-adrenergic receptors, which are known to play a crucial role in cardiovascular functions. Similar compounds have been shown to act as β-blockers, potentially leading to decreased heart rate and blood pressure.
  • Enzyme Modulation : It can influence enzyme activity through binding interactions that alter enzyme conformation, affecting catalytic properties. This modulation can impact metabolic pathways and cellular signaling.
  • Gene Expression Regulation : The compound may also affect gene expression by interacting with transcription factors, leading to changes in cellular processes such as proliferation and apoptosis.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescription
Antioxidant Exhibits potential to scavenge free radicals, offering protective effects on cells.
Anticancer Demonstrates cytotoxicity against various cancer cell lines, indicating potential for cancer therapy .
Antimicrobial Shows varying efficacy against bacterial strains, suggesting applications in drug development .
Cardiovascular Possible β-blocking activity leading to reduced heart rate and blood pressure .

Antioxidant Activity

Research indicates that compounds similar to this compound possess significant antioxidant properties. For instance, studies have shown that these compounds can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anticancer Potential

A study evaluating the cytotoxic effects of various derivatives found that this compound exhibited notable activity against specific cancer cell lines. The IC50 values demonstrated its effectiveness in inhibiting cancer cell proliferation, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

In antimicrobial assays, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Solubility : The compound is soluble in water and ethanol, facilitating its bioavailability.
  • Stability : Stability studies indicate that it remains effective under controlled conditions but may degrade over time, impacting its biological activity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-3-(2-ethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(12)7-8-13/h3-6,10,13H,2,7-8,12H2,1H3

InChI Key

QJFRDRSISYZSLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CCO)N

Origin of Product

United States

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